(S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride
Overview
Description
(S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride is a chiral compound with potential applications in medicinal chemistry. It is characterized by the presence of a cyclopentyl group, a cyclopropyl group, and an amide functional group. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentylamine and cyclopropylcarboxylic acid.
Amide Bond Formation: The cyclopentylamine is reacted with cyclopropylcarboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution using a chiral resolving agent to obtain the desired (S)-enantiomer.
Hydrochloride Salt Formation: The (S)-enantiomer is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: (S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out to replace the amine or amide groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and appropriate solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, and suitable solvents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and appropriate catalysts.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
(S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is utilized in studies to understand its interaction with biological targets and its potential as a drug candidate.
Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular mechanisms.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity towards these targets are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
(S)-2-amino-3-cyclopentylpropanamide: Lacks the cyclopropyl group, which may affect its biological activity.
(S)-2-amino-3-cyclopropylpropanamide: Lacks the cyclopentyl group, which may influence its solubility and stability.
(S)-2-amino-3-cyclopentyl-N-cyclopropylbutanamide: Contains an additional carbon in the amide chain, potentially altering its pharmacokinetic properties.
Uniqueness: (S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride is unique due to the presence of both cyclopentyl and cyclopropyl groups, which may confer distinct steric and electronic properties. These features can influence its interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
(2S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c12-10(7-8-3-1-2-4-8)11(14)13-9-5-6-9;/h8-10H,1-7,12H2,(H,13,14);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFQEDIEMIWJNK-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)NC2CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H](C(=O)NC2CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404457-08-4 | |
Record name | Cyclopentanepropanamide, α-amino-N-cyclopropyl-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1404457-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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